molecular formula C19H19N5O8S B12393238 Rock-IN-6

Rock-IN-6

Cat. No.: B12393238
M. Wt: 477.4 g/mol
InChI Key: NUVWKPPJBXLJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rock-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and typically found in patent literature .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Rock-IN-6 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .

Scientific Research Applications

Rock-IN-6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the Rho/ROCK signaling pathway.

    Biology: Investigated for its role in cell migration, cytoskeleton modulation, and cell proliferation.

    Medicine: Explored for potential therapeutic applications in glaucoma, retinal diseases, and cardiovascular conditions.

    Industry: Utilized in the development of new pharmacological agents targeting ROCK2

Mechanism of Action

Rock-IN-6 exerts its effects by inhibiting the activity of ROCK2, a serine/threonine kinase involved in various cellular processes. The inhibition of ROCK2 leads to the modulation of the actin cytoskeleton, smooth muscle contraction, and cell migration. This compound disrupts the translocation of ROCK2 to the plasma membrane, preventing ATP-dependent phosphorylation and blocking RhoA binding to ROCK .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rock-IN-6 is unique due to its high selectivity and potency for ROCK2, making it a valuable tool for research into diseases involving the Rho/ROCK signaling pathway.

Properties

Molecular Formula

C19H19N5O8S

Molecular Weight

477.4 g/mol

IUPAC Name

[1-[4-[3-amino-1-oxo-1-(thieno[2,3-c]pyridin-2-ylamino)propan-2-yl]phenoxy]-3-nitrooxypropan-2-yl] nitrate

InChI

InChI=1S/C19H19N5O8S/c20-8-16(19(25)22-18-7-13-5-6-21-9-17(13)33-18)12-1-3-14(4-2-12)30-10-15(32-24(28)29)11-31-23(26)27/h1-7,9,15-16H,8,10-11,20H2,(H,22,25)

InChI Key

NUVWKPPJBXLJST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)NC2=CC3=C(S2)C=NC=C3)OCC(CO[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

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